molecular formula C24H27N3O4 B10869002 (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10869002
M. Wt: 421.5 g/mol
InChI Key: HGFUCIQDRNDGME-UHFFFAOYSA-N
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Description

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes methoxyphenyl groups and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate This intermediate then undergoes cyclization with an appropriate diketone to form the pyrazolone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The pyrazolone ring can be reduced to form dihydropyrazolones.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the pyrazolone ring would yield dihydropyrazolones.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one stands out due to the presence of the tetrahydrofuran moiety, which can impart unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

2,5-bis(4-methoxyphenyl)-4-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C24H27N3O4/c1-16(25-15-21-5-4-14-31-21)22-23(17-6-10-19(29-2)11-7-17)26-27(24(22)28)18-8-12-20(30-3)13-9-18/h6-13,21,26H,4-5,14-15H2,1-3H3

InChI Key

HGFUCIQDRNDGME-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1CCCO1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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